molecular formula C28H30N2O2S B11077563 Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11077563
M. Wt: 458.6 g/mol
InChI Key: HWWPQWVCSQAXCL-UHFFFAOYSA-N
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Description

Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a pyridine ring, and an octyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyano derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate
  • Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Comparison: this compound is unique due to its specific structural features, such as the presence of both cyano and pyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H30N2O2S

Molecular Weight

458.6 g/mol

IUPAC Name

octyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C28H30N2O2S/c1-2-3-4-5-6-13-18-32-27(31)21-33-28-25(20-29)24(22-14-9-7-10-15-22)19-26(30-28)23-16-11-8-12-17-23/h7-12,14-17,19H,2-6,13,18,21H2,1H3

InChI Key

HWWPQWVCSQAXCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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